molecular formula C17H17ClN2O3S B2674037 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide CAS No. 941932-61-2

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2674037
CAS No.: 941932-61-2
M. Wt: 364.84
InChI Key: KCRNWEUFUJDABV-UHFFFAOYSA-N
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Description

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity of Related Compounds : Compounds structurally related to 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide have been synthesized and evaluated for their antibacterial and antifungal activities. Preliminary results indicated promising antimicrobial activities, warranting further consideration as prospective antimicrobials (Patel & Dhameliya, 2010).

  • Anti-Inflammatory Activity : N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, which are related to the compound , have been synthesized and tested for their anti-inflammatory activity. These compounds exhibited significant activity against inflammatory conditions (Kalsi et al., 1990).

  • Anti-Tubercular Applications : Derivatives of this compound have been evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some of these derivatives showed promising activity, indicating potential as anti-tubercular agents (Nimbalkar et al., 2018).

  • Antimicrobial Activities of Grafted Compounds : Biologically active derivatives incorporating this compound structure have been synthesized and showed significant activities against bacterial and fungal strains. This suggests its potential application in developing new antimicrobial agents (Babu et al., 2013).

  • Cancer Research and Histone Deacetylase Inhibition : Derivatives of the compound have been evaluated as histone deacetylase inhibitors. Such compounds, like MGCD0103, selectively inhibit HDACs and show promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

  • In Vitro Screening as Potential Anticancer Agents : Some derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various human tumor cell lines, indicating their potential as lead compounds for antitumor agents (Penthala et al., 2011).

Properties

IUPAC Name

3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12-6-7-15(20-8-3-9-24(20,22)23)11-16(12)19-17(21)13-4-2-5-14(18)10-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRNWEUFUJDABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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